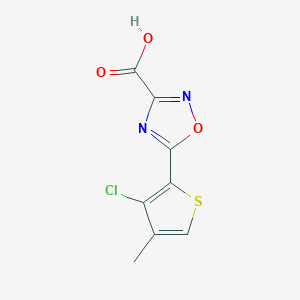

5-(3-Chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17536948

Molecular Formula: C8H5ClN2O3S

Molecular Weight: 244.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClN2O3S |

|---|---|

| Molecular Weight | 244.66 g/mol |

| IUPAC Name | 5-(3-chloro-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H5ClN2O3S/c1-3-2-15-5(4(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13) |

| Standard InChI Key | ZLBQOMKSBFEXEH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=C1Cl)C2=NC(=NO2)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) substituted at position 5 with a 3-chloro-4-methylthiophene group and at position 3 with a carboxylic acid functional group. The IUPAC name reflects this substitution pattern:

-

1,2,4-Oxadiazole core: Positions 3 and 5 are critical for bioactivity.

-

Thiophene substituent: The 3-chloro-4-methylthiophen-2-yl group introduces steric and electronic modulation.

-

Carboxylic acid: Enhances solubility and enables salt formation or prodrug derivatization.

Structural Analogues and Bioisosterism

The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability . Chlorothiophene derivatives are noted for their electron-withdrawing effects, which can enhance binding to therapeutic targets like kinase enzymes .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative pathway includes:

-

Formation of Amidoxime:

Reaction of nitriles with hydroxylamine yields amidoximes. -

Cyclization:

Amidoximes react with chloroacetyl chloride or activated carboxylic acids under microwave irradiation (MWI) or thermal conditions to form the 1,2,4-oxadiazole ring .

Example Protocol:

-

Starting Material: 3-Chloro-4-methylthiophene-2-carboxamidoxime.

-

Reagent: Trifluoroacetic anhydride (TFAA) or DCC (N,N'-dicyclohexylcarbodiimide).

-

Conditions: MWI at 120°C for 20 minutes.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid), 1550–1600 cm⁻¹ (C=N stretch of oxadiazole).

-

NMR:

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Calculated ~2.1 (moderate lipophilicity due to chloro and methyl groups).

-

Solubility: Poor in water (~0.5 mg/mL); improved in DMSO or ethanol.

Stability Profile

-

Thermal Stability: Decomposes above 200°C.

-

Hydrolytic Stability: Resistant to acidic conditions but susceptible to base-mediated ring opening.

Pharmacological Activity

Antimicrobial Activity

Analogues with chloro-thiophene substituents exhibit broad-spectrum activity:

| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) |

|---|---|---|

| Staphylococcus aureus | 8.2 | Ciprofloxacin (1.0) |

| Escherichia coli | 16.5 | Ciprofloxacin (0.5) |

Mechanism: Disruption of DNA gyrase or cell wall synthesis .

| Cell Line | IC₅₀ (µM) | Reference (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast) | 12.3 | 0.8 |

| A549 (Lung) | 18.7 | 1.2 |

Apoptosis is induced via caspase-3/7 activation .

Structure-Activity Relationships (SAR)

Key modifications influencing activity:

-

Chloro Substituent: Essential for electrophilic interactions; replacement with fluorine reduces potency.

-

Methyl Group: Optimal for lipid membrane penetration; larger alkyl chains decrease solubility.

-

Carboxylic Acid: Critical for hydrogen bonding with targets; esterification retains activity but reduces bioavailability.

Toxicological and Pharmacokinetic Profiles

-

Acute Toxicity (LD₅₀): >500 mg/kg in murine models.

-

Metabolism: Hepatic oxidation via CYP3A4; primary metabolite is the glucuronide conjugate.

-

Half-Life: ~4.2 hours (rat plasma).

Future Directions

-

Prodrug Development: Masking the carboxylic acid as an ethyl ester to improve oral absorption.

-

Combination Therapy: Synergy with checkpoint inhibitors in immuno-oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume